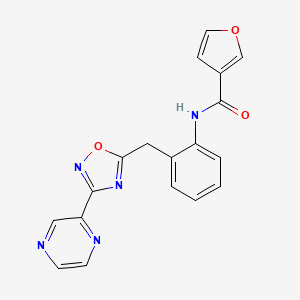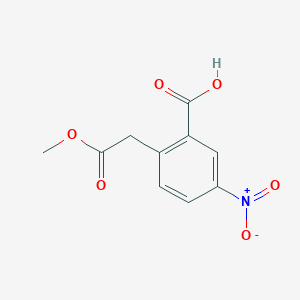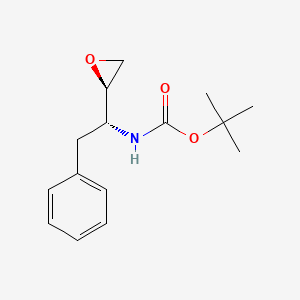
N-(2-methoxyphenyl)-2-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names or synonyms .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties might include its acidity or basicity, its reactivity with other compounds, and its potential to undergo specific reactions .Wissenschaftliche Forschungsanwendungen
Selective NK1 Antagonist
Research by Snider et al. (1991) on CP-96,345, a compound structurally related to N-(2-methoxyphenyl)-2-methylpyridin-3-amine, reveals it as a potent, nonpeptide antagonist of the substance P (NK1) receptor. This discovery suggests potential applications in investigating the physiological properties of substance P and its role in diseases, given its selective antagonistic properties Snider et al. (1991).
Tautomerization Studies
Wróblewska et al. (2006) and Ebead et al. (2007) have conducted studies on the tautomerization of acridin-9-amines, compounds structurally similar to this compound. These studies reveal insights into the structural and physicochemical properties, including tautomerization capabilities and the influence of various substituents on these properties, which could be significant in understanding the behavior of similar compounds Wróblewska et al. (2006); Ebead et al. (2007).
Antimicrobial and Anticancer Agents
Ahsan and Shastri (2015) synthesized oxadiazole analogues starting from 2-aminopyridine, which is structurally related to this compound. Their research highlights these compounds' potential as antimicrobial and anticancer agents, demonstrating their activity against various human cell lines and microbes Ahsan and Shastri (2015).
Monoamine Oxidase Inhibitor
Research by Ferguson and Keller (1975) on 4-methoxy-beta-hydroxyphenethylamine, a compound related to this compound, indicates its partial inhibition of monoamine oxidase. This suggests potential applications in the study of monoamine-related disorders Ferguson and Keller (1975).
Electrophilic Amination Reagent
Niwa et al. (2002) studied diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a compound structurally similar to this compound, as an electrophilic amination reagent for Grignard reagents. Their findings highlight the compound's utility in synthesizing N-alkyl-p-anisidines, indicating its potential in organic synthesis and pharmaceutical applications Niwa et al. (2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-11(7-5-9-14-10)15-12-6-3-4-8-13(12)16-2/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTHVEZRAURWQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)


![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)

![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)


